6-amino-7-Benzothiazolecarbonitrile
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Overview
Description
6-Amino-7-Benzothiazolecarbonitrile is a heterocyclic compound with the molecular formula C8H5N3S. It is known for its unique structure, which includes a benzothiazole ring substituted with an amino group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-Benzothiazolecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with cyanogen bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-Benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-Amino-7-Benzothiazolecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Amino-7-Benzothiazolecarbonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
6-Amino-7-Benzothiazolecarbonitrile can be compared with other benzothiazole derivatives, such as:
- 6-Amino-2-cyanobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 6-Aminobenzothiazole
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
Molecular Formula |
C8H5N3S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
6-amino-1,3-benzothiazole-7-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-2,4H,10H2 |
InChI Key |
QEMNKQSSPKQUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)C#N)SC=N2 |
Origin of Product |
United States |
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